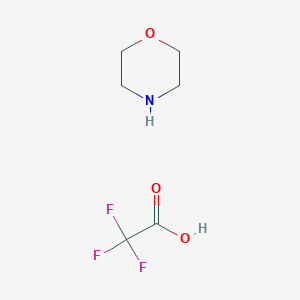Morpholine, trifluoroacetate
CAS No.: 61330-38-9
Cat. No.: VC16493910
Molecular Formula: C6H10F3NO3
Molecular Weight: 201.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61330-38-9 |
|---|---|
| Molecular Formula | C6H10F3NO3 |
| Molecular Weight | 201.14 g/mol |
| IUPAC Name | morpholine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7) |
| Standard InChI Key | STBUWXYTSVWZIS-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Morpholine trifluoroacetate (CAS 61330-38-9) is an acid-base adduct comprising a morpholine cation and a trifluoroacetate anion. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation when protonated, while the trifluoroacetate anion contributes strong electron-withdrawing properties due to its three fluorine atoms . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.144 g/mol |
| Exact Mass | 201.061 g/mol |
| Topological Polar Surface Area | 58.56 Ų |
| LogP (Partition Coefficient) | 0.568 |
Synonyms for this compound include morpholinium trifluoroacetate, morpholine*TFA, and Morpholin-Trifluoracetat . The Xi hazard designation indicates irritant properties, necessitating cautious handling to avoid respiratory or dermal exposure .
Synthesis and Manufacturing Processes
The synthesis of morpholine trifluoroacetate typically involves the direct reaction of morpholine with trifluoroacetic acid under controlled conditions. A notable example from patent literature demonstrates its in situ formation during the preparation of 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, an intermediate for neurokinin-1 receptor antagonists .
Key Synthetic Steps:
-
Protonation of Morpholine: Morpholine reacts with TFA in a polar aprotic solvent such as dimethylacetamide (DMAc) or isopropyl alcohol (IPA). The exothermic reaction proceeds at temperatures between 0–25°C, yielding the trifluoroacetate salt .
-
Crystallization: The product is isolated via anti-solvent addition (e.g., water) and purified through recrystallization in IPA/water mixtures, achieving >99.9% purity .
Reaction Conditions:
-
Solvent: IPA/water (98:2)
-
Temperature: 20–25°C
-
Yield: 63–65.5% (based on starting alkyne and sodium azide) .
This method avoids high-temperature cyclization steps, enhancing scalability for industrial applications .
Applications in Pharmaceutical Synthesis
Morpholine trifluoroacetate plays a pivotal role in synthesizing substance P antagonists, a class of therapeutics targeting neuropsychiatric and inflammatory disorders. A case study from US Patent 6,051,717 highlights its use in preparing 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine .
Mechanism of Action:
-
Reductive Amination: Morpholine trifluoroacetate acts as a proton donor in the reductive amination of aldehydes with sodium triacetoxyborohydride, enabling efficient C–N bond formation without side reactions .
-
Salt Formation: Stabilizes intermediates via acid-base interactions, improving crystallinity and isolation yields .
Therapeutic Targets:
-
Neurokinin-1 Receptor Antagonism: Modulates emesis, depression, and anxiety pathways .
-
Anti-inflammatory Activity: Suppresses cytokine release in autoimmune diseases .
| Hazard Aspect | Precautionary Measure |
|---|---|
| Skin/Irritation | Wear nitrile gloves and lab coats |
| Inhalation | Use fume hoods; monitor air quality |
| Storage | Store in sealed containers under nitrogen |
Spills should be neutralized with sodium bicarbonate and absorbed using inert materials .
Recent Research and Developments
While the foundational chemistry of morpholine trifluoroacetate is well-established, recent advancements focus on green synthesis approaches. For instance, substituting traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield . Additionally, its role in continuous flow chemistry is being explored to enhance reaction efficiency in API manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume